3-(3-Aminocyclobutyl)propanoic acid hydrochloride
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Overview
Description
3-(3-Aminocyclobutyl)propanoic acid hydrochloride is a chemical compound with the molecular formula C7H13NO2·HCl It is a hydrochloride salt form of 3-(3-aminocyclobutyl)propanoic acid, which features a cyclobutyl ring substituted with an amino group and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-aminocyclobutyl)propanoic acid hydrochloride typically involves the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cyclization reaction of a suitable precursor.
Introduction of the Amino Group: The amino group is introduced via an amination reaction, often using reagents such as ammonia or amines under specific conditions.
Attachment of the Propanoic Acid Moiety: The propanoic acid moiety is attached through a carboxylation reaction, where a carboxyl group is introduced to the cyclobutyl ring.
Formation of the Hydrochloride Salt: The final step involves converting the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and purity. These methods often utilize continuous flow reactors and advanced purification techniques to ensure high yield and quality.
Chemical Reactions Analysis
Types of Reactions
3-(3-Aminocyclobutyl)propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides or nitro compounds.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro compounds or oxides.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted cyclobutyl derivatives.
Scientific Research Applications
3-(3-Aminocyclobutyl)propanoic acid hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in biological systems and as a probe for understanding biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialized materials and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 3-(3-aminocyclobutyl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The propanoic acid moiety can participate in various biochemical reactions, modulating metabolic pathways. The cyclobutyl ring provides structural rigidity, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Aminocyclobutyl)propanoic acid
- 3-(3-Aminocyclobutyl)butanoic acid
- 3-(3-Aminocyclobutyl)acetic acid
Uniqueness
3-(3-Aminocyclobutyl)propanoic acid hydrochloride is unique due to its specific combination of a cyclobutyl ring, an amino group, and a propanoic acid moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for diverse research and industrial purposes.
Properties
IUPAC Name |
3-(3-aminocyclobutyl)propanoic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c8-6-3-5(4-6)1-2-7(9)10;/h5-6H,1-4,8H2,(H,9,10);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBUWGXXYTRNAAK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1N)CCC(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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